molecular formula C3H7Cl2NO B6180477 O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride CAS No. 127159-97-1

O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B6180477
CAS No.: 127159-97-1
M. Wt: 144
InChI Key:
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Description

O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H6ClNOClH It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloroprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-chloroprop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modifier of enzyme activity, affecting biochemical pathways. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride
  • O-(2-chloroprop-2-en-1-yl)hydroxylamine

Uniqueness

O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

127159-97-1

Molecular Formula

C3H7Cl2NO

Molecular Weight

144

Purity

95

Origin of Product

United States

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